molecular formula C15H22N4O4 B1510935 1-Boc-4-(6-methyl-5-nitro-2-pyridinyl)-piperazine

1-Boc-4-(6-methyl-5-nitro-2-pyridinyl)-piperazine

Cat. No.: B1510935
M. Wt: 322.36 g/mol
InChI Key: DUVNYIXNOISKEC-UHFFFAOYSA-N
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Description

1-Boc-4-(6-methyl-5-nitro-2-pyridinyl)-piperazine is a useful research compound. Its molecular formula is C15H22N4O4 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

tert-butyl 4-(6-methyl-5-nitropyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H22N4O4/c1-11-12(19(21)22)5-6-13(16-11)17-7-9-18(10-8-17)14(20)23-15(2,3)4/h5-6H,7-10H2,1-4H3

InChI Key

DUVNYIXNOISKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Mechanically stir mixture of 6-chloro-2-methyl-3-nitro-pyridine (Asymchem, 25.00 g, 144.9 mmol), tert-butyl 1-piperazinecarboxylate (29.68 g, 159.4 mmol), and triethylamine (23.2 mL, 167 mmol) in n-BuOH (250 mL) at 50° C. under nitrogen for 4 hours, at 65° C. for 2 hours, then at room temperature overnight. Add additional tert-butyl 1-piperazinecarboxylate (1.5 g), and heat the reaction at 65° C. for 4 hours. Cool the resulting slurry to 30° C. then add hexanes (75 mL). Cool the slurry to room temperature over 1 hour, then add water (150 mL). Allow the slurry to stand for 45 min then filter. Wash the cake with water (4×100 mL) then hexanes (100 mL) and air-dry overnight to yield 4-(6-methyl-5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester as bright yellow crystals (46.30 g, 99% yield, MS(ES): m/z=267 [M+H—C4H8]).
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25 g
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29.68 g
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23.2 mL
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250 mL
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150 mL
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hexanes
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75 mL
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